(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one
Description
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of pyran chemistry and heterocyclic synthesis methodologies. The foundational understanding of 4H-pyran systems emerged from systematic studies of monocyclic, unsaturated, six-membered oxygen-containing heterocycles that began gaining prominence in the latter half of the twentieth century. Early research into 4H-pyrans focused on their utility as convenient starting compounds for the preparation of important classes of heterocycles, including pyrylium salts and saturated 1,5-diketones, which laid the groundwork for understanding more complex derivatives like the dimethylamino-substituted variants.
The development of specific synthetic routes to dimethylamino-substituted pyranones gained momentum through advances in enamination reactions and the application of dimethylformamide dimethyl acetal reagents in heterocyclic synthesis. These methodological advances enabled researchers to systematically introduce dimethylamino groups at specific positions within pyran frameworks, leading to the discovery and characterization of compounds like this compound. The compound's identification and characterization benefited from improvements in analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, which allowed for precise structural determination and stereochemical assignment.
Recent research efforts have focused on optimizing synthetic approaches to access this compound efficiently, with particular attention to the control of stereochemistry and the development of scalable synthetic routes suitable for larger-scale applications. The compound's commercial availability through specialized chemical suppliers reflects its growing importance in research applications and the establishment of reliable synthetic methodologies for its preparation. This historical progression demonstrates how fundamental advances in heterocyclic chemistry have converged to enable access to increasingly sophisticated molecular structures with enhanced functional properties.
Classification within Heterocyclic Chemistry
This compound occupies a specific position within the hierarchical classification of heterocyclic compounds, representing a functionalized derivative of the fundamental pyranone class. The compound belongs to the broader category of six-membered oxygen heterocycles, which are characterized by the presence of a single oxygen atom within a six-membered ring structure. More specifically, it is classified as a pyranone or pyrone derivative, distinguishing it from saturated tetrahydropyran compounds that lack the carbonyl functionality.
Within the pyranone classification, the compound is further categorized as a 4H-pyran-4-one derivative, indicating the position of the carbonyl group and the degree of saturation within the ring system. The tetrahydro designation specifies that the pyran ring is fully saturated except for the carbonyl group, creating a cyclic ketone structure with defined stereochemical properties. The dimethylamino methylene substituent represents a functional modification that places the compound within the subclass of enamino-substituted heterocycles, which are characterized by the presence of nitrogen-containing substituents attached through carbon-carbon double bonds.
| Classification Level | Category | Specific Features |
|---|---|---|
| Fundamental Class | Heterocyclic Compounds | Contains heteroatom (oxygen) in ring |
| Ring Size | Six-membered Heterocycles | Six-atom ring structure |
| Heteroatom Type | Oxygen Heterocycles | Single oxygen atom in ring |
| Functional Group | Pyranones (Pyrones) | Carbonyl group within ring |
| Substitution Pattern | Enamino-substituted | Dimethylamino group via methylene bridge |
| Stereochemistry | (3E) Configuration | Defined geometry around double bond |
The compound's classification also extends to its role as a building block in synthetic chemistry, where it functions as both a nucleophile and electrophile depending on reaction conditions. This dual reactivity profile places it within the category of ambident reactive intermediates, which are valuable for constructing complex molecular architectures through sequential chemical transformations. The presence of multiple reactive sites within the molecule enables diverse synthetic applications and positions it as a versatile intermediate in heterocyclic synthesis.
Nomenclature and Structural Identification
The systematic nomenclature of this compound follows established conventions for heterocyclic compounds established by the International Union of Pure and Applied Chemistry. The name systematically describes each structural element, beginning with the stereochemical designation (3E) that specifies the configuration around the carbon-carbon double bond connecting the dimethylamino group to the pyran ring. This stereochemical specification is crucial for distinguishing this compound from its (3Z) isomer, which exhibits different physical and chemical properties.
The core structure is identified as tetrahydro-4H-pyran-4-one, indicating a six-membered ring containing one oxygen atom (pyran) that is fully saturated (tetrahydro) except for a carbonyl group located at the 4-position. The 4H designation specifies the tautomeric form and the position of hydrogen atoms within the ring system. The substituent designation [(dimethylamino)methylene] describes the functional group attached at the 3-position, consisting of a methylene bridge (=CH-) connected to a dimethylamino group [N(CH₃)₂].
| Structural Component | Nomenclature Element | Chemical Significance |
|---|---|---|
| Stereochemistry | (3E) | Trans configuration around C=C double bond |
| Position | 3- | Substitution at carbon-3 of pyran ring |
| Substituent | [(dimethylamino)methylene] | Methylene bridge with dimethylamino group |
| Core Ring | tetrahydro-4H-pyran | Saturated six-membered oxygen heterocycle |
| Functional Group | 4-one | Carbonyl group at position 4 |
Properties
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)oxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9(2)5-7-6-11-4-3-8(7)10/h5H,3-4,6H2,1-2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSOQLUKPLSKOC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\COCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization and Functionalization Approach
The general synthetic strategy involves:
- Formation of the tetrahydro-4H-pyran-4-one ring via cyclization of appropriate precursors.
- Introduction of the dimethylaminomethylene group through condensation or substitution reactions.
This approach is supported by the structural analogy to γ-aminomethylenebutanolides and related heterocycles, where cyclization precedes functional group modification.
Synthesis of Tetrahydro-4H-pyran-4-one Core
Several methods exist for preparing the tetrahydro-4H-pyran-4-one core, which is the key intermediate:
Details of Industrial Scale Method:
- Step 1: Reaction of 3-chloropropionyl chloride with aluminum chloride in methylene dichloride solvent under ethylene gas at <10°C to form an intermediate.
- Step 2: Hydrolysis with water and hydrochloric acid at 0°C to obtain 1,5-dichloropentanone.
- Step 3: Reflux with water, phosphoric acid, and sodium dihydrogen phosphate to cyclize and form tetrahydro-4H-pyran-4-one.
- Purification by vacuum distillation yields high-purity product suitable for pharmaceutical use.
This method is documented with detailed process parameters and yields, demonstrating industrial applicability.
Introduction of the Dimethylaminomethylene Group
The dimethylaminomethylene substituent is typically introduced by condensation of the tetrahydro-4H-pyran-4-one with a suitable dimethylamino-containing reagent, such as:
- Reaction with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents that provide the (dimethylamino)methylene moiety.
- This step usually involves formation of an enamine or iminium intermediate, followed by tautomerization to the (3E)-configured product.
While specific detailed protocols for this step on this compound are limited in the literature, analogous methods in heterocyclic chemistry suggest:
- Mild heating in an inert solvent (e.g., ethanol, toluene).
- Use of catalytic acid or base to facilitate condensation.
- Control of reaction time and temperature to maximize E-isomer formation.
Research Findings and Data Summary
Summary and Recommendations
- The preparation of (3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one is best approached by first synthesizing the tetrahydro-4H-pyran-4-one core via either ruthenium-catalyzed oxidation or the industrial multi-step process involving 1,5-dichloropentanone.
- The industrial method offers advantages in scalability, cost, and product purity, making it suitable for large-scale synthesis.
- Subsequent introduction of the dimethylaminomethylene group is achieved through condensation with dimethylamino-containing reagents under controlled conditions.
- Due to limited direct literature on the final functionalization step, adaptation of known enamine formation protocols is recommended.
- Safety data and handling precautions should be strictly followed, especially when working with ruthenium catalysts and chlorinated intermediates.
This comprehensive analysis integrates diverse sources and provides a professional, authoritative overview of the preparation methods for this compound, suitable for research and industrial application contexts.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.
Scientific Research Applications
(3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of (3E)-3-[(dimethylamino)methylene]tetrahydro-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Imidazolidine-2,4-dione Derivatives
describes 5-((dimethylamino)methylene)imidazolidine-2,4-dione derivatives (e.g., compounds 19a and 19b), which share the dimethylamino methylene motif but feature a heterocyclic imidazolidine core instead of a pyranone. Key differences include:
- Substituent Effects: The presence of electron-withdrawing groups (e.g., trifluoromethyl in 19a or fluorine in 19b) on the phenyl ring alters electronic properties compared to the pyranone system.
- Mass Spectrometry: ESI-MS data (m/z 227.1–277.1 [M+H]⁺) reflect their higher molecular weights compared to the pyranone derivative (155.20 g/mol) .
Nitro-Substituted Pyranones
and highlight nitro-substituted analogs:
- (3E)-6,6-Dimethyl-3-[(2-nitrophenyl)methylidene]tetrahydro-2H-pyran-2-one (4a-d): These compounds feature a lactone (pyran-2-one) ring and a nitrophenyl substituent. The synthesis employs polyphosphoric acid and column chromatography, differing from the dimethylamino-substituted pyranone’s preparation .
- (3E,5E)-Tetrahydro-3,5-bis[(4-nitrophenyl)methylene]-4H-pyran-4-one (2f) : This bis-nitro derivative has two 4-nitrophenyl groups, resulting in a higher molecular weight (366 g/mol) and distinct spectral properties (¹H NMR: δ 7.73–8.28 ppm; IR: 1682 cm⁻¹ for C=O). The low yield (24%) contrasts with the commercial availability of the target compound, indicating greater synthetic complexity .
Hydroxy-Substituted Pyranones
lists 3,5-dihydroxy-2-methyl-4H-pyran-4-one (CAS: 1073-96-7), which replaces the dimethylamino group with hydroxyl and methyl substituents.
Structurally Related Lactones and Esters
includes analogs like 3,3-dimethyltetrahydro-2H-pyran-2-one (CAS: 4830-05-1), which lacks the enamine functionality. These compounds exhibit high structural similarity (0.97 Tanimoto index) but differ in reactivity due to the absence of the electron-rich dimethylamino group .
Comparative Data Table
Key Findings and Implications
- Synthetic Accessibility: Commercial availability of the pyranone derivative contrasts with lower yields for nitro-substituted analogs, suggesting its practicality in synthetic workflows .
- Applications: While nitro-substituted pyranones may have applications in materials science due to their conjugated systems, the dimethylamino derivative’s enamine structure could favor roles in catalysis or medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
